(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate
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Overview
Description
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is a compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with a methoxy group at the 4-position and a hydrazine moiety at the 7-position, along with a hydrate form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with triazole precursors under reflux conditions. For example, acetyl acetone can be added to a solution of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in absolute ethanol, and the reaction mixture is refluxed at 80°C for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the hydrazine position.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes. For instance, triazolopyridazine derivatives have been investigated for their ability to inhibit c-Met and Pim-1 kinases, which are targets for cancer therapy .
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. Studies have shown that derivatives of triazolopyridazine can exhibit strong antiproliferative effects on tumor cells, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the triazolopyridazine scaffold.
Mechanism of Action
The mechanism of action of (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of c-Met and Pim-1 kinases by binding to their ATP-binding sites, thereby blocking their function and leading to the inhibition of cancer cell proliferation . The compound may also induce apoptosis in cancer cells by affecting signaling pathways like PI3K/AKT/mTOR .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar triazolopyridazine core and have been studied for their biological activities.
1,2,3-Triazolo[4,5-b]pyrazine derivatives: These compounds have a similar triazole ring fused to a different heterocycle and exhibit various biological activities.
Uniqueness
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is unique due to its specific substitution pattern and the presence of a hydrazine moiety
Properties
IUPAC Name |
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N7O.H2O/c1-13-5-3-2(8-12-9-3)4(7-6)10-11-5;/h6H2,1H3,(H,7,10)(H,8,9,12);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKIHGLYQYLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=NNN=C21)NN.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N7O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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